Methyl 3-bromo-4-chloroquinoline-2-carboxylate
CAS No.:
Cat. No.: VC18093244
Molecular Formula: C11H7BrClNO2
Molecular Weight: 300.53 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H7BrClNO2 |
|---|---|
| Molecular Weight | 300.53 g/mol |
| IUPAC Name | methyl 3-bromo-4-chloroquinoline-2-carboxylate |
| Standard InChI | InChI=1S/C11H7BrClNO2/c1-16-11(15)10-8(12)9(13)6-4-2-3-5-7(6)14-10/h2-5H,1H3 |
| Standard InChI Key | BGOMOQHIUNYYDQ-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=NC2=CC=CC=C2C(=C1Br)Cl |
Introduction
Chemical Identity and Structural Properties
Methyl 3-bromo-4-chloroquinoline-2-carboxylate belongs to the quinoline family, a class of heterocyclic aromatic compounds containing a benzene ring fused to a pyridine ring. Its molecular formula (C₁₁H₇BrClNO₂) corresponds to a molar mass of 300.53 g/mol . The compound’s IUPAC name, methyl 3-bromo-4-chloroquinoline-2-carboxylate, reflects its functional groups: a bromine atom at position 3, chlorine at position 4, and a methyl ester at position 2 of the quinoline scaffold.
Structural Characterization
Key spectral and computational data for the compound include:
The planar quinoline core facilitates π-π stacking interactions, while halogen atoms enhance electrophilicity, potentially improving binding to biological targets .
Synthesis and Manufacturing
While no explicit synthesis protocol for methyl 3-bromo-4-chloroquinoline-2-carboxylate is documented, analogous quinoline derivatives suggest feasible routes:
Gould-Jacobs Cyclization
A common method for quinoline synthesis involves cyclizing enamine intermediates derived from anilines and malonate esters. For example:
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Enamine Formation: Reacting substituted anilines with diethyl ethoxymethylenemalonate yields enamine intermediates .
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Cyclization: Heating under acidic conditions induces cyclization to form the quinoline core.
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Halogenation: Sequential bromination and chlorination at positions 3 and 4 using reagents like POBr₃ or Cl₂ gas .
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Esterification: Methyl ester introduction via methanolysis of intermediate acid chlorides.
Suzuki-Miyaura Coupling
Palladium-catalyzed cross-coupling could install aryl groups at specific positions, though this is more relevant for functionalized derivatives .
Analytical Characterization
Quality control and structural validation rely on advanced analytical techniques:
Chromatographic Methods
| Method | Application | Conditions (Example) |
|---|---|---|
| HPLC | Purity assessment, quantification | C18 column, MeCN/H₂O gradient |
| GC-MS | Volatility assessment, impurity profiling | DB-5 column, He carrier gas |
| TLC | Rapid purity check | Silica gel, ethyl acetate/hexane |
Spectroscopic Techniques
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¹H/¹³C NMR: Confirms substitution pattern and ester functionality .
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Expected signals: Methyl ester (~3.9 ppm, singlet), aromatic protons (6.8–8.5 ppm).
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IR Spectroscopy: Ester carbonyl stretch (~1720 cm⁻¹), C-Br (~600 cm⁻¹) .
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High-Resolution Mass Spectrometry (HRMS): Precise mass confirmation (m/z 298.93 for [M]⁺) .
| Parameter | Recommendation |
|---|---|
| Storage | -20°C, inert atmosphere, desiccated |
| Personal Protective Equipment | Gloves, lab coat, eye protection |
| Disposal | Incineration or licensed hazardous waste |
No acute toxicity data are available, but related quinolones show moderate oral LD₅₀ (>500 mg/kg in rodents).
Future Directions
Pharmacokinetic Optimization
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Prodrug Development: Replace methyl ester with hydrolyzable groups to enhance bioavailability.
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Formulation Studies: Nanoencapsulation to improve aqueous solubility.
Target Identification
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Proteomic Profiling: Identify protein targets via affinity chromatography or molecular docking.
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Resistance Studies: Assess efficacy against drug-resistant malaria strains .
Preclinical Toxicology
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Genotoxicity Screening: Ames test and micronucleus assay to evaluate mutagenic potential.
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hERG Inhibition Assay: Assess cardiac safety liabilities.
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